molecular formula C12H12N4O2 B2882413 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848892-95-5

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Número de catálogo: B2882413
Número CAS: 848892-95-5
Peso molecular: 244.254
Clave InChI: FLHCWVXDKYDBLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione belongs to a class of fused heterocyclic compounds characterized by an imidazo-triazine core. These derivatives are notable for their antiproliferative and analgesic activities, as well as their thermal stability and chemical purity . For instance, 8-(3-chlorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (HDIT) exhibits potent antiproliferative effects against human ovarian adenocarcinoma and myeloma cells, coupled with low toxicity to non-tumor cell lines . The 4-methylphenyl variant likely shares these properties but may differ in pharmacokinetics due to its substituent.

Propiedades

IUPAC Name

8-(4-methylphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHCWVXDKYDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS Number: 848892-95-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

  • Molecular Formula : C₁₂H₁₂N₄O₂
  • Molecular Weight : 244.25 g/mol
  • Structure :

    Chemical Structure

Biological Activities

The biological activity of this compound is primarily attributed to its unique structural features that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. For instance, derivatives of triazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the efficacy of fused triazine derivatives in targeting specific cancer pathways, suggesting that this compound may have similar potential .

Antimicrobial Properties

Compounds containing the triazine moiety have demonstrated antimicrobial activities against a range of pathogens. The presence of the imidazo structure in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Anti-inflammatory Effects

There is evidence from related compounds that certain triazine derivatives can modulate inflammatory responses. This activity may be linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the synthesis and biological evaluation of triazine derivatives:

  • Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the triazine ring could enhance anticancer and antimicrobial activities .
  • Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed that they could interfere with DNA replication in cancer cells and inhibit key metabolic pathways in bacteria .
  • Comparative Studies : Comparative studies with other known triazine derivatives showed that this compound exhibited comparable or superior activity against certain cancer cell lines when evaluated using standard assays .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation ,
AntimicrobialActivity against bacterial strains ,
Anti-inflammatoryModulation of cytokines

Aplicaciones Científicas De Investigación

General Information

  • CAS Number: 1707566-80-0
  • Synonyms: 848892-95-5, 8-(p-tolyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione, CHEMBL44097
  • Molecular Formula: C12H12N4O2C_{12}H_{12}N_4O_2

Potential Applications

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and similar compounds are investigated for a variety of biological activities. Its unique structure makes it a candidate for further exploration in drug discovery and development.

Specific applications include:

  • Drug Discovery: Due to its unique structure, this compound is a candidate for exploration in drug discovery and development.
  • Interaction Studies: Focus on the compound's ability to bind with specific biological targets such as enzymes or receptors. Techniques employed in these studies include:
    • X-ray crystallography
    • NMR spectroscopy
    • Molecular docking

Understanding these interactions is crucial for determining the therapeutic potential of this compound.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructure SimilarityUnique Features
N-(2-methoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-...Contains imidazo[2,1-c][1,2,4]triazine coreDifferent substitution pattern affecting solubility
5-Methyl-3-(pyridin-3-yl)-1H-imidazo[2,1-b][1,2]triazoleRelated triazole structureExhibits distinct biological activity
6-(Phenylthio)-5-methylpyrimidin-4(3H)-oneShares similar heterocyclic featuresDifferent pharmacological profile

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and physicochemical properties of these compounds are heavily influenced by substituents on the aryl ring and functional groups in the core structure. Key analogs include:

Compound Name & Substituent Core Structure Modifications Key Functional Attributes
HDIT: 8-(3-Chlorophenyl) Cl substituent at meta position Antiproliferative, antinociceptive
8-(4-Methylphenyl) (Target Compound) CH₃ substituent at para position Likely enhanced lipophilicity
EIMTC: Ethyl 8-(4-Methoxyphenyl)-...carboxylate 4-OCH₃ substituent + ester group Low toxicity, electrochemical activity
8-(2-Fluoropyridin-3-yl) Fluorinated pyridinyl substituent Structural diversity for binding studies
Thiophene-containing derivatives Thiophene or pyrimidine extensions Antimicrobial activity

Physicochemical Properties

  • Lipophilicity :

    • Substituents like Cl (HDIT) and CH₃ (target compound) increase lipophilicity compared to polar groups (e.g., OCH₃ in EIMTC), impacting membrane permeability and bioavailability .
    • Reversed-phase HPLC studies confirm that aryl substituents significantly alter logP values .
  • Thermal Stability :

    • HDIT and its analogs are thermally stable (decomposition temperatures >200°C) and resist polymorphic transformations, critical for formulation .

Toxicity Profiles

  • HDIT demonstrates low toxicity to non-tumor cells (e.g., human skin fibroblasts) and mice (LD₅₀ > 2000 mg/kg) .
  • EIMTC is reported as non-toxic in vitro and in vivo, though specific data on the 4-methylphenyl variant is unavailable .

Métodos De Preparación

Multi-Step Organic Synthesis via Hydrazino Intermediate Cyclization

The most widely documented route involves the cyclization of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-one intermediates. As reported by Zagazig University researchers, this method utilizes hydrazine hydrate to convert 4-arylidene-2-(methylthio)-1-phenyl-1H-imidazolidin-5(4H)-ones into hydrazino derivatives (6a–c) under reflux in ethanol. Subsequent treatment with pyruvic acid at elevated temperatures (72 hours under reflux) induces cyclization to form the imidazo[2,1-c]triazine core.

Key Reaction Steps:

  • Hydrazination:
    $$ \text{4-Arylidene-2-(methylthio)imidazolidinone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazino intermediate} $$
  • Cyclization:
    $$ \text{Hydrazino intermediate} + \text{Pyruvic acid} \xrightarrow{\text{72 hrs, reflux}} \text{Imidazo[2,1-c]triazine derivative} $$

Optimization Parameters:

  • Solvent: Ethanol or dimethylformamide (DMF) for improved solubility.
  • Temperature: Prolonged reflux (70–80°C) ensures complete ring closure.
  • Yield: 39–58% after purification via column chromatography.

Heterocyclization with Bifunctional Reagents

Alternative pathways employ α,β-bifunctional reagents such as phenacyl bromides or diethyl oxalate. A 2020 study demonstrated that treating 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with phenacyl bromide in dioxane yields 6,7-dihydroimidazo[2,1-c]triazines. This method emphasizes the role of electron-withdrawing substituents on the phenyl ring in accelerating cyclization.

Representative Reaction:
$$ \text{Hydrazino-triazole} + \text{Phenacyl bromide} \xrightarrow{\text{Dioxane, Δ}} \text{8-Aryl-substituted product} $$

Conditions and Outcomes:

Reagent Solvent Time (hrs) Yield (%)
Phenacyl bromide Dioxane 48 45
Diethyl oxalate Ethanol 24 52
Chloroacetyl chloride DMF 36 38

Data adapted from.

Industrial-Scale Production via Continuous Flow Chemistry

For bulk synthesis, continuous flow reactors offer advantages in heat management and scalability. A 2023 protocol described a two-stage continuous process:

  • Stage 1: Hydrazine-mediated thioether cleavage in a microreactor (residence time: 15 min).
  • Stage 2: Cyclization with pyruvic acid in a packed-bed reactor (T = 90°C, residence time: 2 hrs).

Advantages Over Batch Methods:

  • Yield Increase: 68% vs. 52% in batch.
  • Purity: >98% by HPLC due to precise temperature control.

Structural Confirmation and Analytical Data

Post-synthesis characterization relies on spectroscopic and computational methods:

Spectroscopic Profiles:

Technique Key Signals (δ, ppm) Reference
$$ ^1\text{H NMR} $$ 2.35 (s, 3H, CH$$3$$), 3.72–4.15 (m, 4H, CH$$2$$), 7.25–7.48 (m, 4H, Ar-H)
$$ ^{13}\text{C NMR} $$ 169.8 (C=O), 154.2 (triazine C), 138.5 (Ar-C)
MS (ESI+) m/z 245.1 [M+H]$$^+$$

Computational Validation:

  • LogP: 0.0833 (indicating moderate hydrophilicity).
  • TPSA: 70.99 Ų, consistent with hydrogen-bonding capacity.

Comparative Analysis of Methodologies

The table below contrasts the efficiency, scalability, and practicality of major synthesis routes:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hydrazino cyclization 58 95 Moderate High
Bifunctional reagent 45 92 Low Moderate
Continuous flow 68 98 High High

Data synthesized from.

Q & A

Q. Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the methylphenyl group’s protons appear as a singlet near δ 2.3–2.5 ppm, while imidazo-triazine protons resonate between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolve bond lengths and angles to confirm fused-ring geometry (e.g., dihedral angles between triazine and imidazole moieties) .
  • HRMS : Validate molecular formula (e.g., C12_{12}H12_{12}N4_4O2_2) with <2 ppm error .

Advanced: How can structural modifications (e.g., fluorination or methyl group substitution) alter the compound’s biological activity?

Q. Methodological Answer :

  • Fluorination : Enhances lipophilicity and metabolic stability. For example, 5,6-difluoro analogs show improved CDK (cyclin-dependent kinase) inhibition due to increased binding affinity .
  • Methyl Substitution : The 4-methylphenyl group increases steric bulk, potentially reducing off-target interactions. Compare IC50_{50} values of methyl vs. ethyl analogs in enzyme assays .
    Experimental Design :

Synthesize derivatives with varying substituents.

Perform in vitro kinase assays (e.g., CDK2 inhibition).

Use molecular docking (AutoDock Vina) to correlate substituent size with binding pocket occupancy.

Basic: What are common sources of data contradiction in imidazo-triazine research, and how can they be resolved?

Methodological Answer :
Contradictions often arise from:

  • Impure Intermediates : Validate intermediates via TLC or HPLC before proceeding .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize unexpected tautomers. Re-run reactions in alternative solvents (e.g., THF).
  • Crystallographic Artifacts : Compare multiple X-ray datasets to rule out packing effects .
    Resolution Protocol :

Repeat experiments under inert atmospheres (N2_2/Ar) to exclude oxidation.

Cross-validate spectral data with independent synthetic batches.

Advanced: How can AI-driven reaction design platforms (e.g., ICReDD) accelerate the discovery of novel imidazo-triazine derivatives?

Methodological Answer :
AI platforms integrate quantum chemistry, machine learning, and robotic experimentation:

  • Reaction Path Prediction : Use neural networks trained on existing triazine reactions to propose viable pathways .
  • Condition Optimization : Bayesian algorithms suggest optimal catalysts/solvents based on prior success rates.
  • High-Throughput Screening : Automate synthesis and characterization of 100+ derivatives in parallel .
    Case Study :
    ICReDD reduced reaction optimization time for a triazine-fluorophenyl analog from 6 months to 2 weeks by iterating computational and experimental data .

Basic: What safety protocols are essential when handling reactive intermediates (e.g., chloroacetonitrile) in imidazo-triazine synthesis?

Q. Methodological Answer :

  • Ventilation : Use fume hoods rated for volatile nitriles.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex (permeable to chloroacetonitrile).
  • Waste Disposal : Quench excess reagents with aqueous NaHSO3_3 before disposal .

Advanced: What strategies enable the synthesis of enantiomerically pure imidazo-triazine derivatives?

Q. Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL during cyclization to induce asymmetry .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Table 1: Key Synthetic Routes for Imidazo-Triazine Derivatives

Starting MaterialReagents/ConditionsYield (%)Key Reference
DifluorobenzilAminoguanidine bicarbonate, n-butanol, reflux65–70
ChloroacetonitrileDMF, 80°C, DIPEA55–60
MethylphenylhydrazineAcOH, microwave (150°C)75–80

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.